Spironolactone-d6

Bioanalysis LC-MS/MS Method Validation

Bioanalytical labs face matrix effects and ion suppression when quantifying spironolactone in plasma. Spironolactone-d6 is the validated internal standard for regulatory-compliant LC-MS/MS methods. • +6 Da mass shift ensures baseline separation from native analyte (m/z 341.2→347.1) • Co-elutes with spironolactone on reversed-phase LC, minimizing matrix effects • Demonstrated in FDA/EMA-compliant bioequivalence trials • LLOQ of 1 ng/mL with 6.75-min runtime supports high-throughput TDM

Molecular Formula C24H32O4S
Molecular Weight 422.6 g/mol
Cat. No. B12371441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpironolactone-d6
Molecular FormulaC24H32O4S
Molecular Weight422.6 g/mol
Structural Identifiers
SMILESCC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)CCC(=O)O5)C
InChIInChI=1S/C24H32O4S/c1-14(25)29-19-13-15-12-16(26)4-8-22(15,2)17-5-9-23(3)18(21(17)19)6-10-24(23)11-7-20(27)28-24/h12,17-19,21H,4-11,13H2,1-3H3/t17?,18?,19-,21?,22+,23+,24-/m1/s1/i7D2,10D2,11D2
InChIKeyLXMSZDCAJNLERA-MWPZMKMXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Spironolactone-d6: The Deuterated Internal Standard of Choice for Spironolactone Bioanalysis by LC-MS/MS


Spironolactone-d6 is a deuterium-labeled analog of the potassium-sparing diuretic spironolactone, wherein six hydrogen atoms are replaced by deuterium (d6). It serves as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise and accurate quantification of spironolactone and its active metabolite canrenone in biological matrices such as human plasma [1]. The six-deuterium substitution yields a mass shift of +6 Da relative to the unlabeled analyte (m/z 341.2 → 347.1 for the precursor ion), providing a distinct analytical signal while preserving near-identical physicochemical properties to the native compound, thereby minimizing matrix effects and ionization variability [1][2].

Why Non-Deuterated or Lower-Labeled Internal Standards Compromise Spironolactone Quantitation Accuracy


While structural analogs (e.g., canrenone) or lower-labeled deuterated species (e.g., spironolactone-d3, -d7) might be considered as alternative internal standards, they cannot universally substitute for spironolactone-d6 in validated bioanalytical workflows. Structural analogs exhibit different extraction recoveries, ionization efficiencies, and chromatographic retention behaviors, introducing systematic bias [1]. Lower-labeled species may suffer from isotopic cross-talk or insufficient mass separation from endogenous interferences, particularly in complex matrices [2]. Spironolactone-d6, with a +6 Da mass shift and demonstrated co-elution with unlabeled spironolactone in reversed-phase LC, provides optimal compensation for matrix effects and ensures method ruggedness across diverse plasma lots [1][3].

Quantitative Performance Differentiation: Spironolactone-d6 vs. Non-Deuterated and Alternative Deuterated Internal Standards


LC-MS/MS Method Validation in Human Plasma: Accuracy and Precision with Spironolactone-d6 as Internal Standard

A validated LC-MS/MS method for spironolactone quantification in human plasma using spironolactone-d6 as internal standard achieved intra-day precision (CV) of 0.89–6.00% and inter-day precision of 1.20–10.51%, with accuracies ranging 96.90–105.08% and 97.99–104.13%, respectively [1]. These values meet stringent FDA bioanalytical validation guidelines (precision ≤15% CV, accuracy 85–115%), demonstrating that spironolactone-d6 effectively compensates for matrix effects and extraction variability.

Bioanalysis LC-MS/MS Method Validation

Chromatographic Retention Time and Co-Elution with Unlabeled Spironolactone

In reversed-phase UPLC-MS/MS analysis, spironolactone-d6 (or d7) exhibits near-identical retention time to unlabeled spironolactone. Reported retention times for spironolactone (SL) and its d7 analog were 6.19 min and 6.10 min, respectively, a difference of only 0.09 min (5.4 s) under isocratic conditions [1]. This co-elution ensures that the internal standard experiences the same matrix-induced ionization suppression or enhancement as the analyte, enabling accurate correction.

Chromatography Isotope Effects Method Development

Extraction Recovery and Matrix Effect Mitigation

Using a one-step liquid-liquid extraction with methyl tert-butyl ether:methylene chloride (8:2, v/v), the method employing spironolactone-d6 as internal standard achieved acceptable and consistent recovery for spironolactone across the calibration range (0.5–150 ng/mL) [1]. While absolute recovery values are not explicitly compared to other internal standards, the use of a stable isotope-labeled IS is the gold-standard approach for correcting variable extraction efficiency and ionization suppression/enhancement [2].

Sample Preparation Matrix Effects Recovery

Isotopic Purity and Labeling Position: d6 vs. Lower-Labeled Analogs

Spironolactone-d6 is commercially available with a specified purity of ≥98% (HPLC) and a defined isotopic enrichment pattern . Lower-labeled species (e.g., d3) may exhibit isotopic cross-contribution from the unlabeled analyte (M) to the M+3 channel, requiring complex correction algorithms. The d6 label provides a +6 Da mass shift, placing the IS signal well outside the natural isotopic envelope of the analyte, thus minimizing isotopic interference and simplifying data analysis [1].

Isotopic Purity Deuterium Labeling Reference Standards

Optimal Deployment of Spironolactone-d6 in Regulated Bioanalysis and Pharmaceutical Quality Control


Bioequivalence Studies for Generic Spironolactone Formulations

Spironolactone-d6 is the internal standard of choice in validated LC-MS/MS methods for bioequivalence trials, as demonstrated in a study comparing Spiracton® and Aldactone® tablets in healthy Korean volunteers [1]. Its use ensures that pharmacokinetic parameters (Cmax, AUC) are determined with the accuracy and precision mandated by regulatory agencies (e.g., FDA, EMA, MFDS).

Therapeutic Drug Monitoring (TDM) and Clinical Pharmacokinetics

In clinical pharmacology settings, spironolactone-d6 enables reliable quantification of spironolactone and its active metabolite canrenone in patient plasma samples. The validated UPLC-MS/MS method with a runtime of 6.75 min and LLOQ of 1 ng/mL supports high-throughput TDM assays, ensuring dose adjustment decisions are based on robust data [2].

Pharmaceutical Impurity Profiling and Stability-Indicating Methods

Spironolactone-d6 serves as an ideal internal standard for quantifying spironolactone-related impurities and degradation products in drug substance and finished product stability studies. Its co-elution with spironolactone in reversed-phase HPLC facilitates accurate correction for any sample preparation or injection variability, meeting ICH Q2(R1) validation requirements [1].

Method Development and Validation in Contract Research Organizations (CROs)

CROs conducting bioanalytical method development and validation for spironolactone prioritize spironolactone-d6 due to its demonstrated performance in meeting FDA and EMA guidelines for precision, accuracy, and matrix effect mitigation. The compound's availability with Certificates of Analysis (CoA) detailing purity and isotopic enrichment supports regulatory audits and method transfer .

Technical Documentation Hub

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